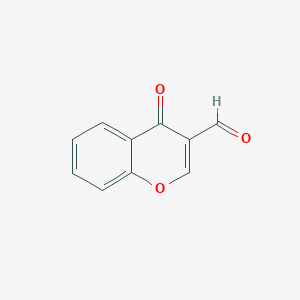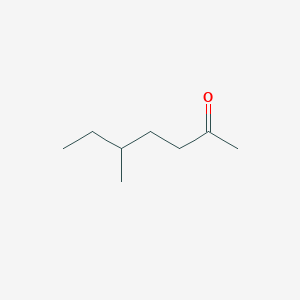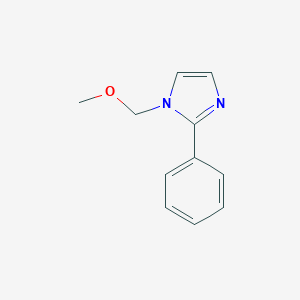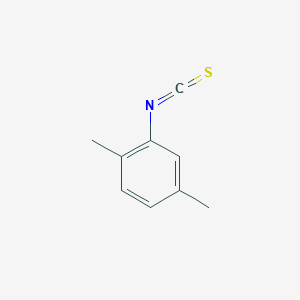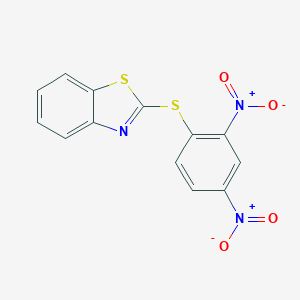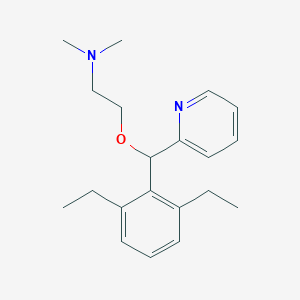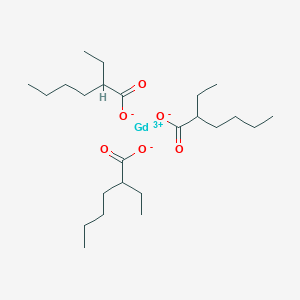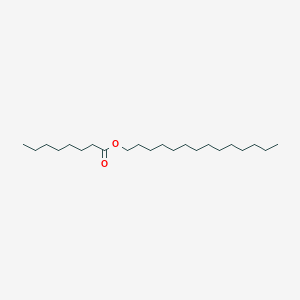
Tetradecyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl octanoate, also known as methyl myristate, is a fatty acid ester commonly used in scientific research. It is a colorless liquid with a mild odor and is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has numerous applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Mecanismo De Acción
The mechanism of action of tetradecyl octanoate is not fully understood. However, it is believed to interact with cellular membranes and affect their fluidity and permeability. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Efectos Bioquímicos Y Fisiológicos
Tetradecyl octanoate has been shown to have various biochemical and physiological effects. It has been reported to increase insulin sensitivity and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetradecyl octanoate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It is also a stable compound that can be stored for long periods without degradation. However, it has limitations as well. It is highly lipophilic, which makes it difficult to work with in aqueous solutions. It also has a relatively low boiling point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for research on tetradecyl octanoate. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further research is also needed to elucidate its mechanism of action and its effects on cellular membranes.
Conclusion
Tetradecyl octanoate is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
Tetradecyl octanoate can be synthesized through the esterification reaction between myristic acid and methanol. The reaction is catalyzed by concentrated sulfuric acid and heated to reflux. The product is then purified through distillation and recrystallization to obtain pure tetradecyl octanoate.
Aplicaciones Científicas De Investigación
Tetradecyl octanoate has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for lipophilic compounds and as a substrate for lipase activity assays. It is also used as a model compound for studying the metabolism of fatty acid esters in the human body.
Propiedades
Número CAS |
16456-36-3 |
|---|---|
Nombre del producto |
Tetradecyl octanoate |
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
tetradecyl octanoate |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-10-11-12-13-14-15-17-19-21-24-22(23)20-18-16-8-6-4-2/h3-21H2,1-2H3 |
Clave InChI |
HJUSCZXBOMVODD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCCCCC |
Otros números CAS |
16456-36-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



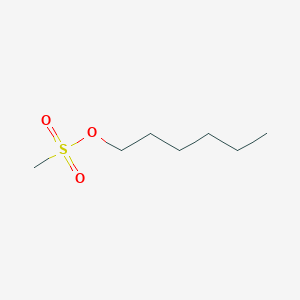
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
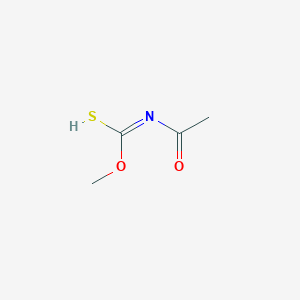
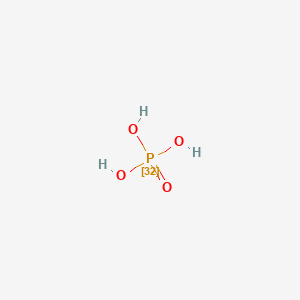
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
